molecular formula C59H84N16O12 B3029341 (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH CAS No. 62621-13-0

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

货号 B3029341
CAS 编号: 62621-13-0
分子量: 1209.4 g/mol
InChI 键: GFIJNRVAKGFPGQ-WQVASJQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Unusual Anti-Reproductive Properties

The analog known as [D-Leu6,des-Gly-NH2(10)]-LHRH ethylamide has been studied for its effects on male rats' reproductive systems. When administered in nanogram quantities twice daily for 40 days, it significantly increased serum luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. Despite this increase, the analog suppressed the weights of accessory sex organs and decreased plasma and testicular testosterone concentrations. Interestingly, it did not affect body, pituitary, or testis weights, nor did it alter spermatogenesis or the morphology or density of Leydig cells. This suggests that the analog may have a direct effect on the testes, which warrants further investigation .

Synthesis and Biological Properties

The synthesis of [D-Ala6, des-Gly-NH2(10)]-LH-RH ethylamide, a nonapeptide analog of luteinizing hormone-releasing hormone (LH-RH), was achieved using solid-phase methodology. This analog demonstrated significantly enhanced LH- and FSH-releasing activity in vivo, being many times more potent than the naturally occurring hormone. Specifically, in immature male rats, the analog showed an LH-releasing activity of 1600% and FSH-releasing activity of 1200% compared to LH-RH. These findings indicate a substantial increase in potency, which could have implications for therapeutic applications where modulation of LH and FSH is desired .

Pituitary-Gonadal Response in Normal Men

The LHRH analog D-Ser(TBU)6-Des Gly10-LHRH-ethylamide was administered subcutaneously to five normal male volunteers to study its dose-response characteristics. The analog's relative potency was found to be approximately sixty times (FSH) and forty times (LH) that of the parent peptide. Notably, the increased potency and duration of action of the analog led to an enhanced biological effect in terms of testosterone release. The prolonged duration of action suggests the feasibility of a single daily dosage regime. However, further chronic studies are recommended to determine the optimal dosage schedules in normal volunteers .

科学研究应用

1. 体外消化和人类食品安全

促黄体激素释放激素类似物 (LHRHa),包括 (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH 等变体,用于鱼类的诱导性产卵。对其在模拟人体胃部条件下的稳定性研究表明,LHRHa 在人胃中会被完全消化,对人类食用无风险。这支持了 LHRHa 在水产养殖实践中的安全性 (Su et al., 2016)

2. 在垂体细胞中的结合和内化

对碘化 LHRH 类似物(包括 (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH 的形式)的研究表明,它们在老鼠的垂体组织中具有竞争性摄取。这表明一种机制,即标记和未标记的激素竞争垂体中的特定受体位点 (Reeves et al., 1977)

3. 抑制猴子黄体酮分泌

对猕猴的研究表明,某些 LHRH 激动剂,包括 [D-Ser(TBU)6,des-Gly-NH2(10)]LHRH 乙酰胺,在特定月经周期阶段给药时,可以显着降低血浆孕酮水平。这展示了在研究黄体功能抑制中的潜在应用 (Raynaud et al., 1980)

4. 对睾丸促性腺激素受体和精子发生的影響

用 (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH 及其激动剂治疗雄性大鼠,导致睾丸 LH 和催乳素受体水平显着降低,同时血浆睾酮水平和睾丸重量降低。这表明对精子发生和生殖功能有直接影响 (Labrie et al., 1978)

5. 在 LHRH 受体位点的抑制

包括类似于 (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH 的 LHRH 类似物的修饰,已对其作为活性位点定向不可逆抑制剂的潜力进行了研究。这项研究增强了对 LHRH 类似物作为受体位点激动剂和拮抗剂的理解 (Bowers et al., 1974)

属性

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46-,47+,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJNRVAKGFPGQ-WQVASJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1209.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH
Reactant of Route 2
Reactant of Route 2
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH
Reactant of Route 3
Reactant of Route 3
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH
Reactant of Route 4
Reactant of Route 4
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH
Reactant of Route 5
Reactant of Route 5
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH
Reactant of Route 6
Reactant of Route 6
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。